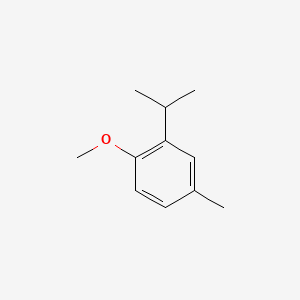

2-Isopropyl-1-methoxy-4-methylbenzene

Beschreibung

Chemical Identification and Nomenclature

This compound belongs to the class of organic compounds known as anisoles, which are characterized by the presence of a methoxy group attached to a benzene ring. The compound's systematic nomenclature reflects its precise substitution pattern, with the International Union of Pure and Applied Chemistry name being 1-methoxy-4-methyl-2-propan-2-ylbenzene. This systematic naming convention clearly delineates the positions of each substituent group relative to the benzene ring structure.

The molecular formula of this compound is C₁₁H₁₆O, with a molecular weight of 164.24 grams per mole. The compound is assigned Chemical Abstracts Service Registry Number 31574-44-4, which serves as its unique international identifier. The International Chemical Identifier Key for this compound is CVUAHQAQHICPSF-UHFFFAOYSA-N, providing a standardized method for digital chemical information systems to recognize and catalog the molecule.

The nomenclature of this compound extends beyond its systematic name to include several commonly used synonyms and alternative designations. These include 2-isopropyl-4-methylanisole, Isothymol methyl ether, and Benzene, 1-methoxy-4-methyl-2-(1-methylethyl). The variety of naming conventions reflects the compound's significance across different chemical contexts and research applications.

The structural analysis reveals that this compound contains an aromatic benzene ring with three distinct substituents positioned at specific locations. The methoxy group (-OCH₃) occupies position 1, the isopropyl group (-CH(CH₃)₂) is located at position 2, and the methyl group (-CH₃) is positioned at the 4-carbon of the benzene ring. This substitution pattern creates a molecule with specific electronic and steric properties that influence its chemical behavior and biological activity.

Research has established that this compound belongs to the broader classification of aromatic monoterpenoids, which are monoterpenoids containing at least one aromatic ring. Within the chemical taxonomy, it is categorized under the kingdom of organic compounds, specifically within the superclass of benzenoids and the class of phenol ethers. This classification places the compound within a well-established family of naturally occurring and synthetically important aromatic ethers.

Historical Context and Discovery Timeline

The historical development of this compound is intimately connected to the broader evolution of ether chemistry and natural product isolation techniques. The discovery and characterization of methoxy-containing aromatic compounds can be traced back to the fundamental work on ether synthesis and analysis that began in the early nineteenth century. The term "ether" itself was first introduced by French chemist Gaspard Monge in the late eighteenth century, who distinguished ethers as a distinct class of compounds based on their structural similarities and unique chemical properties compared to alcohols.

The systematic investigation of aromatic ethers gained momentum following William Henry's successful isolation of the first ether in 1818, which opened new avenues for understanding the properties and reactions of ether-containing compounds. By the mid-nineteenth century, the development of the Williamson Ether Synthesis by British chemist Alexander Williamson in 1850 provided researchers with robust methodological approaches for forming ethers through nucleophilic substitution reactions. These foundational advances in ether chemistry created the theoretical and practical framework necessary for the eventual identification and synthesis of complex aromatic ethers like this compound.

The specific discovery timeline for this compound is closely linked to advances in natural product chemistry and essential oil analysis. Contemporary research has revealed that this compound occurs naturally in essential oils of various plant species, including Thymus vulgaris (thyme), where it has been identified as a secondary metabolite. The compound has been found to constitute specific percentages of essential oil compositions, with concentrations ranging from 1.12% to 1.16% in thyme essential oil depending on extraction methods such as hydrodistillation versus steam distillation.

Natural occurrence studies have also documented the presence of this compound in other plant species. Research has identified this compound in the essential oils of Sabulina maritima, where it constitutes 2.52% of the oil composition. Additionally, the compound has been detected in the rhizomes of Arnica officinalis, where it exists as a volatile substance with documented antibacterial and anticancer antioxidant activity.

The development of analytical techniques for identifying and quantifying this compound has paralleled advances in chromatographic and spectroscopic methods. Modern identification relies heavily on mass spectrometry techniques, with the compound exhibiting characteristic fragmentation patterns in electron ionization mass spectrometry. The National Institute of Standards and Technology has compiled comprehensive spectral data for this compound, facilitating its identification in complex mixtures and natural products.

The synthetic approaches to this compound have evolved alongside general advances in aromatic substitution chemistry and methylation reactions. Historical synthesis methods have included multi-step reactions involving methyl ester intermediates, as documented in synthetic route compilations that describe the preparation of this compound from methyl 2-methoxy-5-methylbenzoate through a three-step process. These synthetic developments have enabled researchers to produce the compound for detailed structural and biological studies.

Eigenschaften

IUPAC Name |

1-methoxy-4-methyl-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8(2)10-7-9(3)5-6-11(10)12-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUAHQAQHICPSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052001 | |

| Record name | 1-Methoxy-4-methyl-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31574-44-4 | |

| Record name | 2-Isopropyl-1-methoxy-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31574-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031574444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methoxy-4-methyl-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-4-methylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENE, 1-METHOXY-4-METHYL-2-(1-METHYLETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/967E4VC54K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Electrophilic Aromatic Substitution: Friedel-Crafts Alkylation

The most common and industrially relevant method for preparing 2-Isopropyl-1-methoxy-4-methylbenzene is via Friedel-Crafts alkylation of anisole derivatives.

Reaction Description : Anisole (methoxybenzene) or its methyl-substituted analog undergoes alkylation with isopropyl chloride or isopropyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

-

- Anhydrous environment to prevent catalyst deactivation.

- Temperature control typically between 0°C to 50°C to minimize polyalkylation and side reactions.

- Use of solvents like dichloromethane or carbon disulfide to dissolve reactants and moderate reaction rates.

Mechanism : The Lewis acid activates the alkyl halide, generating a carbocation or related electrophilic species that attacks the aromatic ring, preferentially at the para or ortho positions relative to the methoxy group due to its activating effect.

Outcome : The isopropyl group is introduced at the 2-position (ortho) relative to the methoxy group, while the methyl group is already present at the 4-position, yielding this compound.

Purification : Post-reaction, the mixture is quenched with water, and the organic layer is separated, washed, dried, and purified by column chromatography or recrystallization.

Industrial Scale Synthesis Using Continuous Flow Reactors

Process Optimization : For industrial production, continuous flow reactors are employed to improve reaction control, heat transfer, and scalability.

-

- Enhanced reproducibility and consistent product quality.

- Improved safety and reduced waste generation.

- Ability to fine-tune reaction parameters such as flow rate, temperature, and catalyst loading.

Catalyst Innovations : Use of advanced Lewis acid catalysts or solid acid catalysts (e.g., zeolites) can improve selectivity and reduce corrosion issues associated with AlCl₃.

Alternative Synthetic Routes and Functional Group Transformations

While Friedel-Crafts alkylation is the primary method, other synthetic approaches and modifications are reported:

| Method | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Oxidation of Alkylbenzenes | Oxidation of this compound to corresponding phenols or quinones. | Potassium permanganate (KMnO₄), acidic or neutral medium | Used for derivative synthesis, not direct preparation. |

| Reduction Reactions | Reduction of aromatic ring or functional groups to alcohols or alkanes. | Lithium aluminum hydride (LiAlH₄), or H₂ with Pd catalyst | Modifies structure post-synthesis. |

| Substitution Reactions | Electrophilic aromatic substitution to replace methoxy or isopropyl groups with halogens or nitro groups. | Halogens (Br₂), Lewis acid catalysts | Used for derivative synthesis or functionalization. |

Detailed Synthetic Example from Literature

A closely related preparation involving methoxy-substituted aromatic compounds is described in patent literature for compounds structurally similar to this compound. The process involves:

Refluxing a mixture of 4-methoxyacetophenone with a chiral amine in toluene under azeotropic removal of water using a Dean-Stark apparatus.

Subsequent catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere to reduce intermediates.

Isolation of the final amine or ether compound through crystallization and purification steps.

Though this example is for a more complex amine derivative, it highlights the importance of controlled reaction conditions, catalyst choice, and purification techniques applicable to related methoxybenzene derivatives.

Data Table: Summary of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Alkylation | Anisole derivative, isopropyl chloride, AlCl₃, 0–50°C, anhydrous | Simple, scalable, high yield | Polyalkylation risk, catalyst disposal |

| Continuous Flow Reactor Synthesis | Same as above, continuous flow setup | Enhanced control, scalability | Requires specialized equipment |

| Oxidation of Alkylbenzenes | KMnO₄, acidic or neutral medium | Useful for derivatives | Not direct synthesis of target |

| Reduction Reactions | LiAlH₄ or H₂ with Pd catalyst | Structural modifications | Post-synthesis transformation |

| Electrophilic Substitution | Halogens with Lewis acids | Functionalization | Side reactions possible |

Research Findings and Optimization Notes

Reaction Optimization : Temperature control is critical to avoid multiple alkylations or rearrangements. Lower temperatures favor monoalkylation.

Catalyst Recycling : Industrial processes emphasize catalyst recovery and reuse to reduce costs and environmental impact.

Solvent Effects : Choice of solvent influences reaction rate and selectivity; non-polar solvents are preferred for Friedel-Crafts alkylation.

Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients is effective for isolating pure this compound.

Wissenschaftliche Forschungsanwendungen

Fragrance Industry

2-Isopropyl-1-methoxy-4-methylbenzene is widely used in the fragrance industry due to its pleasant aromatic properties. It is often incorporated into perfumes and scented products to enhance their olfactory profiles. The compound's safety has been assessed by the Research Institute for Fragrance Materials (RIFM), which concluded that it does not pose significant health risks under current usage conditions .

Chemical Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its structure allows for various chemical transformations, including:

- Demethylation Reactions : It can undergo selective demethylation to produce more reactive intermediates useful in further synthetic pathways .

- Solvent Applications : It has been evaluated as a solvent in reactions such as the Mitsunobu reaction, where solvent choice significantly impacts yield and selectivity .

The ability to modify its structure through chemical reactions enhances its utility in laboratory settings.

Biological Research

Recent studies have explored the biological activities of this compound:

- Genotoxicity Studies : Evaluations indicate that this compound is not genotoxic, meaning it does not damage genetic information within a cell . This finding supports its potential use in pharmaceutical formulations where safety is paramount.

- Ecotoxicological Assessments : The compound has been assessed for ecological risks, showing a low potential for bioaccumulation and toxicity to aquatic life, with a reported LC50 (lethal concentration for 50% of test organisms) of approximately 3.439 mg/L .

Safety and Environmental Impact

Safety assessments conducted by RIFM indicate that this compound does not present significant risks concerning skin sensitization or respiratory toxicity . Furthermore, environmental evaluations suggest that it is not persistent or bioaccumulative according to the International Fragrance Association (IFRA) standards.

Case Study 1: Fragrance Safety Assessment

A comprehensive safety assessment was performed on this compound by RIFM, which included evaluations of repeated dose toxicity and reproductive toxicity. The results indicated that the compound poses no significant health risks when used within recommended exposure limits .

Case Study 2: Synthesis Optimization

In a study focusing on solvent selection for organic reactions, this compound was used as a solvent in the Mitsunobu reaction. The optimization process demonstrated improved yields when utilizing this compound compared to traditional solvents, showcasing its effectiveness in synthetic applications .

Wirkmechanismus

The mechanism of action of 2-Isopropyl-1-methoxy-4-methylbenzene involves its interaction with molecular targets through its aromatic ring and functional groups. The methoxy group can participate in hydrogen bonding and dipole-dipole interactions, while the isopropyl group can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s binding affinity and reactivity with various biological and chemical targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers

Several positional isomers exist, differing in substituent arrangement on the benzene ring:

Key Differences :

- Polarity and Solubility : The position of the methoxy group influences dipole moments. For instance, the 1-methoxy substituent in this compound may enhance solubility in polar solvents compared to isomers with methoxy groups at position 2.

- Volatility : In thyme oil, this compound exhibits stable concentrations across extraction methods, suggesting lower volatility than compounds like α-pinene or β-pinene .

Functional Analogues

Thymol Methyl Ether (Entry 20 in )

- Structure: Methoxy derivative of thymol (5-methyl-2-isopropylphenol).

- Concentration : Found at 1.68% in phytotherapeutic blends for bees, slightly higher than this compound (1.61%) .

- Activity: Both compounds contribute synergistically to antimicrobial efficacy in nosemosis treatment, though thymol methyl ether’s para-methyl group may enhance lipid membrane interaction .

4-Bromo-1-isopropyl-2-methoxybenzene ()

- Structure : Brominated derivative with a Br substituent at position 3.

- Molecular Weight : 229.11 g/mol (vs. 164.24 g/mol for this compound).

- Applications: Used in synthetic organic chemistry (e.g., Suzuki coupling), whereas the non-halogenated parent compound is utilized in natural product research .

Research Findings and Data Gaps

Stability and Extraction

- In thyme oil, this compound shows consistent concentrations across extraction methods, unlike more volatile monoterpenes (e.g., sylvestrene), suggesting thermal stability .

Biologische Aktivität

2-Isopropyl-1-methoxy-4-methylbenzene, also known as p-propylanisole, is an aromatic compound with the molecular formula C11H16O. This compound has garnered interest due to its diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and potential anticancer properties. Below is a detailed examination of its biological activity based on various research findings.

- Molecular Formula : C11H16O

- Molecular Weight : Approximately 168.25 g/mol

- Structure : Characterized by a methoxy group and an isopropyl substituent on a methylbenzene ring.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessing the essential oil composition of Origanum syriacum, which contains this compound, reported effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 1 μL/mL for certain strains, highlighting its potential as a natural antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The compound demonstrated a strong ability to scavenge free radicals, with a Ferric Reducing Antioxidant Power (FRAP) value indicating its effectiveness in reducing oxidative stress .

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases. These actions suggest potential therapeutic applications in treating inflammatory diseases .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been investigated in various cancer cell lines. For instance, studies involving MCF-7 breast cancer cells indicated that the compound can induce cell death at specific concentrations (IC50 values ranging from 500 to 600 µg/mL) without significantly affecting normal cells . This selectivity may provide a basis for developing anticancer therapies.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties of essential oils containing this compound.

- Method : Disk diffusion method against S. aureus.

- Results : Inhibition zones greater than 30 mm were observed at concentrations of 1 μL/mL.

- : The compound shows promise as a natural preservative in food and pharmaceutical applications .

-

Cytotoxicity Assessment :

- Objective : To determine the cytotoxic effects on human cancer cell lines.

- Method : MTT assay on MCF-7 cells.

- Results : Significant reduction in cell viability with an IC50 of approximately 550 µg/mL.

- : Suggests potential use in cancer therapy, warranting further investigation into mechanisms of action .

Summary of Findings

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Effective against S. aureus (MIC = 1 μL/mL) |

| Antioxidant | Strong free radical scavenging ability (FRAP value = high) |

| Anti-inflammatory | Inhibits COX enzymes, reducing inflammation |

| Cytotoxicity | Induces cell death in MCF-7 cells (IC50 = 500–600 µg/mL) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-isopropyl-1-methoxy-4-methylbenzene, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of substituted benzene derivatives like this compound often employs Friedel-Crafts alkylation or methoxylation strategies. For example, the isopropyl group can be introduced via alkylation of a pre-methoxylated benzene precursor using aluminum chloride (AlCl₃) as a catalyst under anhydrous conditions . Reaction optimization should focus on controlling steric hindrance (due to the isopropyl group) and monitoring temperature (typically 0–25°C) to minimize byproducts like polyalkylation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regioselectivity. The methoxy group (-OCH₃) typically appears as a singlet near δ 3.8 ppm in ¹H NMR, while the isopropyl group shows a septet (δ 2.8–3.2 ppm) and doublets (δ 1.2–1.3 ppm) for its methyl protons. X-ray crystallography, using programs like SHELXL , can resolve ambiguities in substitution patterns by providing precise bond angles and distances. Gas chromatography-mass spectrometry (GC-MS) further validates purity by detecting volatile impurities .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include accelerated degradation testing. For instance, aqueous solutions at pH 5–9 (buffered with phosphate or acetate) can be monitored via HPLC to assess hydrolysis of the methoxy group. Thermal stability is evaluated using differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C for most aromatic ethers). Storage recommendations include inert atmospheres (argon or nitrogen) and desiccants to prevent oxidation of the isopropyl group .

Advanced Research Questions

Q. How can conflicting NMR and X-ray crystallography data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies between NMR (dynamic averaging) and X-ray (static structure) data often arise from conformational flexibility. For example, rotational barriers in the isopropyl group may lead to NMR signal splitting not observed in crystal structures. Computational methods like density functional theory (DFT) can model energy barriers and predict equilibrium conformers. Cross-validation with variable-temperature NMR (VT-NMR) experiments (e.g., −80°C to 25°C) can "freeze" conformers and reconcile data contradictions .

Q. What strategies mitigate steric hindrance during functionalization of this compound in medicinal chemistry applications?

- Methodological Answer : Steric hindrance from the isopropyl and methyl groups limits electrophilic substitution. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) at −78°C can overcome this by coordinating to the methoxy oxygen, directing substituents to the meta position. Alternatively, transition-metal-catalyzed C–H activation (e.g., Pd(OAc)₂ with directing groups like pyridine) enables selective functionalization . Reaction progress should be monitored via TLC and LC-MS to optimize catalyst loading and temperature.

Q. How do solvent polarity and substituent effects influence the electronic properties of this compound in material science applications?

- Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy and cyclic voltammetry (CV) quantify electronic effects. The methoxy group donates electron density via resonance, shifting absorption maxima (λmax) in polar solvents like acetonitrile. Solvatochromic studies (e.g., Kamlet-Taft parameters) correlate solvent polarity with spectral shifts. For electrochemical applications, CV in anhydrous DMF (0.1 M TBAPF₆) reveals oxidation potentials influenced by the isopropyl group’s electron-donating inductive effect .

Contradiction Analysis and Optimization

Q. Why do divergent yields occur in Suzuki-Miyaura cross-coupling reactions involving this compound derivatives?

- Methodological Answer : Yield variability often stems from competing protodeboronation or steric blocking of the catalyst. Using bulky ligands (e.g., SPhos or XPhos) improves palladium catalyst turnover. Pre-activation of boronic acids (e.g., as MIDA boronates) enhances stability. Kinetic studies via in situ IR spectroscopy can identify rate-limiting steps (e.g., transmetalation vs. reductive elimination) .

Q. What computational models predict the environmental persistence and toxicity of this compound?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models like EPI Suite estimate biodegradation (e.g., BIOWIN scores) and bioaccumulation potential (log Kow). Experimental validation includes OECD 301F ready biodegradability tests and Daphnia magna acute toxicity assays. Contradictions between predicted and observed toxicity (e.g., EC50 values) may arise from unaccounted metabolites, requiring LC-HRMS for identification .

Safety and Handling Protocols

- Critical Handling : Use fume hoods and personal protective equipment (PPE) during synthesis. In case of skin contact, wash with soap/water and consult medical advice if irritation persists .

- Waste Disposal : Neutralize acidic/basic residues before incineration. Avoid aqueous discharge due to potential ecotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.